molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Cat. No. B023405
M. Wt: 366.9 g/mol
InChI Key: YMTINGFKWWXKFG-LIJFRPJRSA-N
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Description

Synthesis Analysis

The synthesis of Fenofibrate-d6, a deuterated version of fenofibrate, involves the introduction of deuterium atoms into the fenofibrate molecule. This modification can potentially enhance the metabolic stability of the drug, allowing for detailed pharmacokinetic studies. Although specific synthesis pathways for Fenofibrate-d6 are not detailed in the reviewed literature, general synthesis approaches for deuterated compounds involve the use of deuterium-labeled reagents or solvents in the chemical synthesis process.

Molecular Structure Analysis

Fenofibrate's molecular structure is characterized by its fibric acid moiety, which is essential for its lipid-modifying action. The molecule also contains a phenoxy group and an isopropyl group, contributing to its pharmacodynamic properties. The introduction of deuterium atoms in Fenofibrate-d6 likely occurs at specific positions in the molecule to study the drug's metabolism without altering its pharmacological activity. The structural analysis of fenofibrate and its derivatives, including Fenofibrate-d6, can be performed using techniques like infrared and Raman spectroscopy, combined with computational methods such as density functional theory (DFT) calculations to investigate their conformational and electronic properties.

Chemical Reactions and Properties

Fenofibrate undergoes various chemical reactions in the body to exert its therapeutic effects. It is primarily metabolized by esterases to its active metabolite, fenofibric acid. The introduction of deuterium atoms in Fenofibrate-d6 may affect its metabolic rate, offering insights into the drug's pharmacokinetics. Fenofibrate's interactions with PPARα lead to modifications in gene expression that regulate lipid metabolism, inflammation, and oxidative stress.

Physical Properties Analysis

The physical properties of fenofibrate, such as solubility, melting point, and crystallinity, influence its pharmaceutical formulation and bioavailability. Deuteration may impact these properties by altering intermolecular forces and stability. Studies on fenofibrate's solid-state forms, including crystalline and amorphous states, reveal insights into its physicochemical characteristics and the implications for drug delivery and efficacy.

Chemical Properties Analysis

Fenofibrate's chemical properties, including its reactivity and stability, are crucial for its biological activity and therapeutic effects. The activation of PPARα by fenofibrate leads to a cascade of biochemical events that modulate lipid levels and inflammatory responses. The chemical properties of Fenofibrate-d6, particularly its stability and interaction with biological molecules, are critical for understanding the drug's mechanism of action and optimizing its clinical use.

Scientific Research Applications

  • Anti-inflammatory Effects in Metabolic Syndrome Fenofibrate has been shown to significantly reduce systemic inflammation markers in patients with metabolic syndrome (MetS), independent of its effects on lipid and glucose metabolism. This suggests a direct effect of fenofibrate on inflammatory pathways, which may be crucial for preventing cardiovascular diseases in high-risk patients (Belfort et al., 2010).

  • Molecular Actions on Diabetic Retinopathy Fenofibrate's molecular actions extend to treatment for diabetic retinopathy (DR) and other microvascular complications in diabetes. It regulates the expression of genes impacting lipid control, inflammation, angiogenesis, and cell apoptosis, contributing to improved outcomes in DR (Noonan et al., 2013).

  • Mechanisms in Dyslipidaemia Treatment The drug is effective in dyslipidaemia by activating peroxisome proliferator-activated receptor-α. It also exhibits nonlipid effects like reducing pro-inflammatory markers and improving vascular outcomes, beneficial in treating microvascular diseases related to diabetes (McKeage & Keating, 2011).

  • Impact on Endothelial Cell Survival Fenofibrate can prevent apoptotic cell death in human retinal endothelial cells, offering a novel therapeutic property for managing diabetic retinopathy. This effect is mediated through an AMPK-dependent pathway, independent of peroxisome proliferator-activated receptor alpha (Kim et al., 2007).

  • Potential in Atherosclerosis and Obesity Treatment In LDL receptor-deficient mice, fenofibrate prevented obesity development, improved insulin sensitivity, and reduced aortic lipid deposition. These findings suggest its utility in treating metabolic syndrome X (Srivastava et al., 2006).

  • Reduction of Oxidative Stress in Diabetic Retinopathy Fenofibrate exhibited protective effects against oxidative stress in retinal-choroidal vascular endothelial cells, suggesting its effectiveness as an adjunct therapy for ocular oxidative stress-related disorders like diabetic retinopathy (Hsu et al., 2020).

  • Modulation of Lipid Metabolism and Food Intake Fenofibrate has been found to modify the fatty acid profile and endocannabinoid-related mediators in mice, influencing lipid metabolism and food intake. This highlights its potential role in managing dyslipidemia and related metabolic conditions (Murru et al., 2022).

  • Effect on Cardiovascular Disease Risk in Diabetes The drug significantly impacts cardiovascular disease risk in individuals with type 2 diabetes, particularly those with marked dyslipidemia. Fenofibrate's effects on lipid parameters have been shown to reduce cardiovascular events significantly (Scott et al., 2008).

  • Inhibition of Tumor Growth in Prostate Cancer Fenofibrate also shows potential in inhibiting the proliferation of human prostate cancer cells, associated with the inactivation of the mTOR/p70S6K-dependent cell survival pathway (Lian et al., 2018).

  • AMPK-Dependent Suppression of Cancer Cell Invasion The drug has shown AMPK-dependent effects in suppressing the invasion and migration of oral cancer cells, indicating its potential as an adjunct in cancer therapy (Tsai et al., 2016).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Future Directions

Emerging evidence suggests a potential role for fenofibrate in the prevention of progression of diabetic retinopathy (DR), especially in patients with cardiovascular risk, and pre-existing mild-to-moderate DR . Further clinical trials are needed to establish the benefits of fenofibrate in other forms of diabetes, including type 1 diabetes .

properties

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenofibrate-d6

CAS RN

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Bukara, L Schueller, J Rosier, T Daems… - Journal of …, 2016 - Elsevier
… Fifty microliters of supernatant was mixed with 450 μL of a solution of the internal standard (fenofibrate-d6 [0.05 ng/mL] and fenofibric acid-d6 [1250 ng/mL]) in acetonitrile and …
Number of citations: 26 www.sciencedirect.com
K Forner, I Hidalgo, J Lin, M Ackermann… - Die Pharmazie-An …, 2017 - ingentaconnect.com
… Briefly, the transitions for fenofibrate and its internal standard (fenofibrate-D6) were 361.00/233.00 and 367.20/234.10, respectively, and for fenofibric acid and its internal standard (feno…
Number of citations: 7 www.ingentaconnect.com
I Hering, E Eilebrecht, MJ Parnham, M Weiler… - Aquatic Toxicology, 2021 - Elsevier
… Deuterated fenofibrate-d6 was used as internal standard. Samples of 3 ml volume were … was m/z 361.11 ⇨ m/z 138.96 and for fenofibrate-d6 m/z 367.24 ⇨ m/z 138.89; the confirmation …
Number of citations: 2 www.sciencedirect.com
R López-Serna, M Petrović, D Barceló - Journal of Chromatography A, 2012 - Elsevier
The work describes the development and validation of an analytical method for simultaneous determination of 58 pharmaceuticals and 19 metabolites and transformation products in …
Number of citations: 90 www.sciencedirect.com
R López-Serna, S Pérez, A Ginebreda, M Petrović… - Talanta, 2010 - Elsevier
The present work describes the development of a fully automated method, based on on-line solid-phase extraction (SPE)–liquid chromatography-electrospray–tandem mass …
Number of citations: 255 www.sciencedirect.com
JD Kusovschi, AA Ivanova, MS Gardner… - International Journal of …, 2023 - mdpi.com
Designing studies for lipid-metabolism-related biomarker discovery is challenging because of the high prevalence of various statin and fibrate usage for lipid-lowering therapies. When …
Number of citations: 7 www.mdpi.com
MJ Gallardo-Altamirano, P Maza-Márquez… - Science of The Total …, 2021 - Elsevier
The removal efficiencies (REs) of twenty-seven pharmaceutically active compounds (PhACs) (eight analgesic/anti-inflammatories, six antibiotics, four β-blockers, two antihypertensives/…
Number of citations: 22 www.sciencedirect.com
N Montemurro, A Orfanioti, R Manasfi… - … of Chromatography A, 2020 - Elsevier
Screening of a large number of chemicals of emerging concern is highly desirable for the control of crops irrigated with reclaimed water since it is considered an alternative water source …
Number of citations: 14 www.sciencedirect.com
JM Peña-Herrera, N Montemurro, D Barceló, S Pérez - MethodsX, 2020 - Elsevier
The presence of pharmaceutically active compounds (PhACs) in aquatic biota has been received much less attention than their presence in surface or waste water, and it was not until …
Number of citations: 9 www.sciencedirect.com
WL Desiante - 2021 - research-collection.ethz.ch
Human behavior and practices are often reflected in nature. Pharmaceuticals, household chemicals and other micropollutants (MPs), which are consumed or used in households, …
Number of citations: 0 www.research-collection.ethz.ch

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